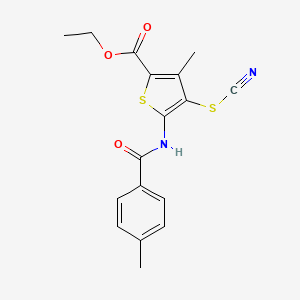

Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The compound has a carboxylate ester group (CO2Et), a benzamido group (C6H4CONH2), and a thiocyanato group (SCN) attached to the thiophene ring .

Molecular Structure Analysis

The molecular formula of this compound is C16H17NO3S, indicating it contains 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure would depend on the positions of these atoms and functional groups within the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated various methodologies for synthesizing thiophene derivatives, highlighting their significance in chemical synthesis and potential applications in creating novel compounds. For example, Chapman et al. (1971) outlined the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives through bromination and subsequent reactions, indicating a pathway for creating structurally diverse compounds with potential pharmacological activities (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, Karcı & Karcı (2012) explored the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, showcasing the thiophene ring's versatility in creating complex molecules with specific properties (Karcı & Karcı, 2012).

Biological Activity

Thiophene derivatives have also been studied for their biological activities, which is crucial for developing new therapeutic agents. Wang et al. (2010) synthesized a series of thieno[2,3-d]pyrimidines from ethyl 2-amino-5-ethylthiophene-3-carboxylate and benzoylisothiocyanate, revealing that some compounds exhibited excellent inhibitory activities against agricultural pests (Wang, Zheng, Liu, & Chen, 2010). This suggests potential applications in agrochemical research. Additionally, Abu‐Hashem et al. (2011) focused on the antimicrobial screening of synthesized thiophene derivatives, showing promising activities, which underscores the potential of thiophene compounds in antimicrobial drug development (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Material Science Applications

Beyond pharmacology, thiophene derivatives have been investigated for their applications in material science. Teiber & Müller (2012) reported on the synthesis of luminescent thiophenes, highlighting the utility of thiophene derivatives in creating materials with specific optical properties, which can be leveraged in electronic and photonic devices (Teiber & Müller, 2012).

Mécanisme D'action

Target of Action

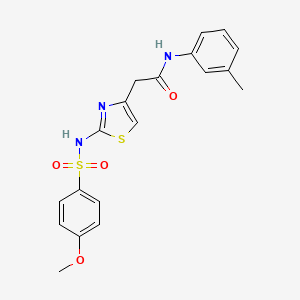

It’s worth noting that similar compounds, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Similar compounds have been shown to inhibit specific kinases, such as tnik, attenuating β-catenin/tcf4-mediated transcription .

Biochemical Pathways

Similar compounds have been shown to affect the β-catenin/tcf4-mediated transcription pathway .

Result of Action

Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTPWTQEOASDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)SC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)

![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)